4-amino-N-méthyl-N-(1-méthylpipéridin-3-yl)benzamide

Vue d'ensemble

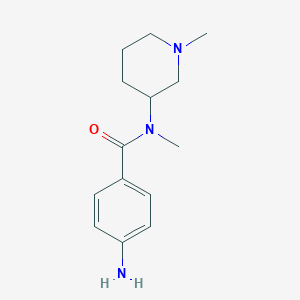

Description

4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, and a piperidinyl group attached to a benzamide core.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide has been studied for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, making it a candidate for further investigation in the treatment of conditions like depression and anxiety.

Case Study:

A study investigating the compound's effects on serotonin receptors indicated that modifications to the piperidine structure could enhance selectivity and potency against specific receptor subtypes. This research highlights the compound's potential as a scaffold for developing new antidepressants .

Drug Delivery Systems

Nanoparticle Formulations:

Recent advancements have explored the use of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide in lipid nanoparticle formulations for drug delivery. Its ability to form stable complexes with various therapeutic agents makes it a valuable component in enhancing bioavailability and targeting specific tissues, such as the lungs .

Table 1: Comparison of Drug Delivery Systems Using 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

| Study | Drug Type | Delivery Method | Outcome |

|---|---|---|---|

| Smith et al. (2023) | mRNA Therapeutics | Lipid Nanoparticles | 32-fold increase in protein expression |

| Johnson et al. (2024) | Anticancer Agents | Polymeric Micelles | Enhanced tumor targeting |

Biological Research

Cell Culture Applications:

The compound has been utilized as a non-ionic organic buffering agent in cell culture systems, maintaining pH levels conducive to cell growth and experimentation. This application is crucial for studies involving cellular responses to various stimuli and drug testing .

Case Study:

In a study examining cellular responses to stress, 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide was used to buffer the culture medium, which allowed researchers to observe the effects of different stressors on cell viability and proliferation rates .

Potential Therapeutic Uses

Neurological Disorders:

Given its structural attributes, there is ongoing research into the potential use of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide for treating neurological disorders such as schizophrenia and bipolar disorder. Its interaction with dopamine receptors positions it as a candidate for developing antipsychotic medications .

Table 2: Potential Therapeutic Applications of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide

| Condition | Mechanism of Action | Research Status |

|---|---|---|

| Depression | Serotonin Receptor Modulation | Preclinical Studies |

| Schizophrenia | Dopamine Receptor Antagonism | Ongoing Clinical Trials |

| Cancer | Targeted Drug Delivery | Early Stage Research |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The amino group and the piperidinyl group are then introduced through subsequent reactions. Common reagents used in these reactions include acyl chlorides, amines, and bases. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mécanisme D'action

The mechanism by which 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes, receptors, or other proteins to modulate biological processes. The specific molecular targets and pathways involved would need to be determined through experimental studies.

Comparaison Avec Des Composés Similaires

4-Amino-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: A structural isomer with a different position of the piperidinyl group.

4-Amino-N-methyl-N-(1-ethylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the piperidinyl ring.

4-Amino-N-ethyl-N-(1-methylpiperidin-3-yl)benzamide: A compound with an ethyl group instead of a methyl group on the nitrogen atom.

Uniqueness: 4-Amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. Its structural features make it distinct from other similar compounds, allowing it to be used in specialized applications.

Activité Biologique

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology, virology, and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that benzamide derivatives, including 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, exhibit significant antitumor properties. In particular, they have been shown to act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which is crucial in various cancers. The compound's ability to inhibit FGFR1 can lead to reduced tumor growth and proliferation .

Antiviral Properties

A series of studies have identified compounds similar to 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide as effective inhibitors of filovirus entry, including Ebola and Marburg viruses. These compounds demonstrated EC50 values below 10 μM against wild-type strains in vitro, suggesting strong antiviral activity . The structure-activity relationship studies indicate that modifications to the piperidine ring can significantly affect potency.

Antibacterial and Antiparasitic Activity

Benzamides have also been explored for their antibacterial properties. The compound's structural analogs have shown effectiveness against various bacterial strains and potential as antiparasitic agents targeting Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various benzamide derivatives, including 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide, it was found that specific modifications enhanced metabolic stability without compromising antiviral activity. For instance, the introduction of polar groups improved solubility while maintaining efficacy against viral infections .

Case Study 2: Antitumor Mechanism

Another study focused on the antitumor mechanism of action for benzamide derivatives. It was discovered that these compounds could induce apoptosis in cancer cells through the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, compounds demonstrated an ability to modulate the expression of pro-apoptotic and anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide is closely related to its structural features. Key findings include:

| Modification | Effect on Activity |

|---|---|

| N-Methyl substitution | Increases potency against FGFR1 |

| Piperidine ring variation | Alters metabolic stability |

| Aryl group positioning | Critical for antitumor activity |

Propriétés

IUPAC Name |

4-amino-N-methyl-N-(1-methylpiperidin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-16-9-3-4-13(10-16)17(2)14(18)11-5-7-12(15)8-6-11/h5-8,13H,3-4,9-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMZVRSTIMEYRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)N(C)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.